molecular formula C10H9ClN2 B1430785 3-chloro-N-methylisoquinolin-1-amine CAS No. 1368050-35-4

3-chloro-N-methylisoquinolin-1-amine

Cat. No.: B1430785
CAS No.: 1368050-35-4
M. Wt: 192.64 g/mol
InChI Key: NEXOIDQBAIFARE-UHFFFAOYSA-N
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Description

3-Chloro-N-methylisoquinolin-1-amine is a chemical compound intended for research and development applications. As a substituted isoquinoline, it belongs to a class of compounds known for their significance in medicinal chemistry and drug discovery . Isoquinoline scaffolds are frequently explored for their diverse biological activities, making them valuable intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical research . The specific chloro and methylamino substitutions on the isoquinoline core structure are typical modifications used by researchers to fine-tune the molecular properties, reactivity, and binding affinity of a compound during the development of novel active substances . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound as a key building block (synthon) in organic synthesis, particularly for constructing molecular libraries or in the development of potential inhibitors for various biological targets. For specific handling, storage, and safety information, please refer to the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

3-chloro-N-methylisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-12-10-8-5-3-2-4-7(8)6-9(11)13-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXOIDQBAIFARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step Process:

Step Description Conditions Reagents Notes
1. Chlorination Introduction of chlorine at the 3-position 70–80°C, in a chlorinating solvent (e.g., thionyl chloride or phosphorus oxychloride) Chlorinating agent (e.g., SOCl₂) Controlled to prevent over-chlorination
2. N-Methylation Methylation of the nitrogen atom Reflux with methylating agents such as methyl iodide or dimethyl sulfate Methyl iodide or dimethyl sulfate Use of base (e.g., potassium carbonate) to facilitate methylation
3. Purification Isolation of the target compound Column chromatography or recrystallization - Ensures high purity

Research Findings:
A patent describes chlorination of aromatic compounds followed by methylation using methyl iodide under basic conditions, which effectively yields N-methylated isoquinoline derivatives with high selectivity.

Direct N-Methylation Using Formaldehyde or Methylating Reagents

Overview:
An alternative route involves direct methylation of the isoquinoline nitrogen using formaldehyde or methylating reagents under reductive or acidic conditions.

Process Details:

Step Description Conditions Reagents Notes
1. Formation of N-methyl isoquinoline Methylation with formaldehyde 80°C, in the presence of formic acid or acetic acid Formaldehyde, formic acid Promotes selective N-methylation
2. Chlorination at 3-position Post-methylation chlorination 70°C, in chlorinating solvents Chlorinating agents (e.g., POCl₃) Achieves regioselective chlorination
3. Purification Isolation and purification Recrystallization - Ensures high purity

Research Findings:
Studies have demonstrated that formaldehyde-mediated methylation provides a straightforward route to N-methylated isoquinolines, which can then be chlorinated selectively at the 3-position.

Multi-step Synthesis via Intermediate Derivatives

Overview:
This approach involves synthesizing intermediate compounds such as 3-chloro-1-methylisoquinoline, followed by reduction or further functionalization to obtain the target molecule.

Synthetic Route:

Step Description Conditions Reagents Notes
1. Synthesis of 3-chloro-1-methylisoquinoline Cyclization or substitution reactions 100°C, in suitable solvents (e.g., acetic acid) Methylation agents, chlorinating agents Achieves regioselectivity at the 3-position
2. N-Methylation at nitrogen Alkylation with methylating agents Reflux with methyl iodide or dimethyl sulfate Methyl iodide Final step to introduce N-methyl group
3. Purification Chromatography or recrystallization - - Ensures high purity

Research Findings:
Patent literature indicates that intermediate derivatives like 3-chloro-1-methylisoquinoline can be efficiently prepared via cyclization and substitution reactions, then methylated at nitrogen to produce the final compound.

Data Table: Summary of Preparation Methods

Method Key Reactions Reagents Conditions Advantages Limitations
Chlorination + Methylation Chlorination of isoquinoline, N-methylation SOCl₂, methyl iodide, base 70–80°C, reflux High regioselectivity, scalable Over-chlorination risk
Formaldehyde-mediated Methylation N-methylation via formaldehyde Formaldehyde, acids 80°C Simple, direct Less control over regioselectivity
Intermediate Synthesis Cyclization, substitution, methylation Methylating agents, chlorinating agents 100°C Precise control Multi-step, time-consuming

Research Findings and Notes

  • Efficiency & Raw Material Economy:
    Research indicates that chlorination followed by methylation is the most efficient route, reducing raw material wastage and energy consumption.

  • Selectivity:
    The regioselectivity at the 3-position is best achieved via chlorination under controlled conditions, with subsequent methylation at the nitrogen atom.

  • Catalytic Methods:
    While some catalytic methods using transition metals (e.g., nickel or palladium catalysts) have been explored, their complexity and cost limit industrial applicability.

  • Safety & Environmental Considerations: Use of chlorinating agents and methylating reagents requires careful handling due to toxicity and environmental impact. Green chemistry approaches are under development to mitigate these issues.

Chemical Reactions Analysis

3-chloro-N-methylisoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

3-Chloro-N-methylisoquinolin-1-amine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules:

Reaction Type Description
Oxidation Can be oxidized to form quinoline derivatives using agents like potassium permanganate.
Reduction Reduction reactions can yield reduced amine derivatives using hydrogen gas in the presence of a palladium catalyst.
Substitution Nucleophilic substitution can replace the chlorine atom with other nucleophiles such as amines or thiols.

These reactions facilitate the creation of pharmaceuticals and agrochemicals, enhancing its utility in chemical research.

Biological Research

In biological contexts, 3-chloro-N-methylisoquinolin-1-amine is utilized for studying enzyme inhibition and receptor binding. Its potential therapeutic applications are notable:

  • Antimicrobial Activity: The compound shows promise against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties: Research indicates that isoquinoline derivatives can modulate inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases.
  • Antitumor Activity: Preliminary studies suggest that this compound may exhibit antitumor effects, warranting further investigation into its mechanisms of action.

Medicinal Applications

The compound is being explored for its potential in drug development targeting neurological disorders and cancers. Its structural characteristics allow it to interact with biological targets effectively:

Therapeutic Area Potential Applications
Neurological Disorders Investigated for effects on neurotransmitter systems.
Cancer Treatment Explored for its ability to inhibit tumor growth through various mechanisms.

Case Study 1: Antimicrobial Activity

A study conducted by researchers demonstrated that 3-chloro-N-methylisoquinolin-1-amine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study involved testing various concentrations of the compound against common bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammation models, 3-chloro-N-methylisoquinolin-1-amine was shown to reduce pro-inflammatory cytokine levels significantly. The results indicated that the compound might inhibit specific signaling pathways associated with inflammation, highlighting its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-chloro-N-methylisoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-N-methylisoquinolin-1-amine with key structural analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Data/Applications Reference
3-Chloro-N-methylisoquinolin-1-amine 3-Cl, 1-NHCH₃ 206.68 98% purity; used in kinase inhibitor synthesis
N-(3-Chlorophenyl)isoquinolin-1-amine 1-NH(3-Cl-C₆H₄) 255.2 (MS: [M+H]⁺) LCMS RT = 0.787 min; potential intermediate
3-(4-Methoxyphenyl)-7-methylisoquinolin-1-amine 3-(4-MeO-C₆H₄), 7-CH₃ 280.34 ¹³C NMR: δ 155.7 (C-1), 21.8 (CH₃)
5-Bromo-3-chloro-1-methylisoquinoline 5-Br, 3-Cl, 1-CH₃ 271.57 Typically in stock; halogenated analog
3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline 3-Cl, 4-(2,6-(MeO)₂C₆H₃) 329.79 95% purity; polyfunctionalized scaffold

Substituent Effects and Reactivity

  • Chlorine Position: The 3-chloro substitution in the main compound contrasts with derivatives like 5-bromo-3-chloro-1-methylisoquinoline (), where halogenation at both 3- and 5-positions may enhance electrophilic substitution reactivity.
  • Methoxy and Methyl Groups : The 3-(4-methoxyphenyl)-7-methyl derivative () demonstrates how aryl and alkyl substituents influence electronic properties, as evidenced by distinct ¹³C NMR shifts (e.g., δ 155.7 for the amine-bearing carbon).

Physicochemical and Spectral Data

  • LCMS Profiles : The N-(3-chlorophenyl) analog () exhibits a retention time of 0.787 min and a mass-to-charge ratio ([M+H]⁺) of 255.2, providing benchmarks for comparing chromatographic behavior.
  • NMR Signatures: The ¹³C NMR data for 3-(4-methoxyphenyl)-7-methylisoquinolin-1-amine () underscores the diagnostic value of carbonyl (δ 155.7) and methyl (δ 21.8) signals in structural elucidation.

Biological Activity

3-Chloro-N-methylisoquinolin-1-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

  • Chemical Name : 3-Chloro-N-methylisoquinolin-1-amine
  • CAS Number : Not explicitly provided in the search results.
  • Molecular Formula : C_10H_9ClN_2
  • Molecular Weight : Approximately 192.64 g/mol

Research indicates that isoquinoline derivatives, including 3-chloro-N-methylisoquinolin-1-amine, may exhibit various mechanisms of action, such as:

  • Receptor Modulation : Isoquinolines can interact with neurotransmitter receptors and influence signaling pathways, which may lead to therapeutic effects in conditions like depression and anxiety.
  • Anticancer Activity : Some studies have demonstrated that isoquinoline derivatives possess cytotoxic properties against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.

Biological Activity Overview

The biological activities of 3-chloro-N-methylisoquinolin-1-amine can be categorized as follows:

Activity Type Description References
AnticancerExhibits cytotoxic effects on various cancer cell lines.
AntimicrobialPotential activity against certain bacterial strains.
NeuroprotectiveMay provide protective effects in neurodegenerative models.
Enzyme InhibitionInhibits specific enzymes involved in disease pathways, possibly affecting metabolic processes.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on isoquinoline derivatives showed that compounds similar to 3-chloro-N-methylisoquinolin-1-amine exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Neuroprotective Effects :
    • In a neurodegenerative disease model, 3-chloro-N-methylisoquinolin-1-amine demonstrated protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity :
    • Research has indicated that this compound may possess antimicrobial properties against Gram-positive bacteria, highlighting its potential as an alternative therapeutic agent in combating resistant bacterial strains .

Q & A

Q. Table 1. Key Synthetic Parameters from Literature

ParameterOptimal ConditionSource
CatalystPd(dba)₂ (5 mol%)
LigandBINAP (6 mol%)
SolventCH₂Cl₂/MeOH (50:1)
Purity (HPLC)>97%
Storage Temperature2–8°C

Q. Table 2. NMR Spectral Signatures

Proton Environmentδ (ppm) RangeSource
Aromatic H (isoquinoline)7.3–8.5
N–CH₃2.5–3.8
Chloro Substituent– (confirmed via HRMS/XRD)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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